molecular formula C8H14N2O B2360458 Decahydro-1,7-naphthyridin-8-one CAS No. 1922714-98-4

Decahydro-1,7-naphthyridin-8-one

Cat. No.: B2360458
CAS No.: 1922714-98-4
M. Wt: 154.213
InChI Key: BYGHYWQSVZRMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-1,7-naphthyridin-8-one is a heterocyclic compound with a molecular formula of C8H14N2O It is a derivative of naphthyridine, which is a bicyclic structure consisting of two fused pyridine rings

Safety and Hazards

The safety information for Decahydro-1,7-naphthyridin-8-one indicates a GHS07 pictogram and a warning signal word . For more detailed safety and hazard information, please refer to the MSDS .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including Decahydro-1,7-naphthyridin-8-one, has been of considerable interest to the synthetic community . This is due to their wide applicability in medicinal chemistry and materials science, and attempts are being made to develop more ecofriendly, safe, and atom economical approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,7-naphthyridin-8-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst can yield 1,8-naphthyridines . Another method involves multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,7-naphthyridin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction may produce fully saturated naphthyridine compounds.

Comparison with Similar Compounds

Decahydro-1,7-naphthyridin-8-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

IUPAC Name

2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHYWQSVZRMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC(=O)C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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